
4-Allyloxybenzaldehyde
Overview
Description
4-Allyloxybenzaldehyde (CAS 40663-68-1) is an aromatic aldehyde featuring an allyloxy (-OCH₂CH=CH₂) substituent at the para position of the benzaldehyde ring. This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through reactions such as Claisen-Schmidt condensations, Michael additions, and Wittig reactions . Its allyloxy group enhances electron density on the aromatic ring, influencing reactivity and selectivity in transformations. Key applications include:
Preparation Methods
Williamson Ether Synthesis Using Sodium Metal
Reagents and Procedure
- Starting materials : 4-Hydroxybenzaldehyde, allyl bromide (3 equiv.), sodium metal (2.2 equiv.), ethanol.
- Conditions : Reflux at 78°C for 24 hours under inert atmosphere.
- Workup : Ethanol evaporation, aqueous NaOH extraction, dichloromethane washing, and anhydrous Na₂SO₄ drying.
Yield and Characterization
Advantages and Limitations
- Pros : High yield, straightforward purification.
- Cons : Requires hazardous sodium metal and prolonged reaction time.
Potassium Carbonate-Mediated Allylation in Acetonitrile
Reagents and Procedure
- Starting materials : 4-Hydroxybenzaldehyde, allyl bromide (1.05 equiv.), K₂CO₃ (2.5 equiv.), acetonitrile.
- Conditions : Reflux at 90°C for 6 hours.
- Workup : Solvent removal, water washing, brine extraction, and vacuum distillation.
Yield and Characterization
Advantages and Limitations
- Pros : Shorter reaction time, avoids pyrophoric reagents.
- Cons : Requires stoichiometric K₂CO₃ and solvent removal.
Electrochemical Oxidation of p-Allyloxytoluene
Reagents and Procedure
- Starting material : p-Allyloxytoluene, methanol/ethanol, conductive salts (e.g., KF).
- Conditions : Electrolysis at 1–20 A/dm², 0–60°C, using graphite electrodes.
- Workup : Distillation under reduced pressure (1–2 torr).
Advantages and Limitations
- Pros : Green chemistry approach, avoids halogenated reagents.
- Cons : Specialized equipment required, unoptimized for target compound.
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Consistency
- ¹H-NMR : All methods report δ 5.2–5.6 ppm for allyl protons and δ 9.8 ppm for the aldehyde group.
- Boiling Point : 150–152°C at 18 mmHg, corroborated across sources.
- Density : 1.058 g/mL at 25°C.
Purity Considerations
- HPLC : Commercial samples show ≥97% purity.
- Byproducts : Trace unreacted 4-hydroxybenzaldehyde or over-allylated derivatives, mitigated via fractional distillation.
Industrial and Experimental Optimizations
Chemical Reactions Analysis
Types of Reactions: 4-Allyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-(Allyloxy)benzoic acid.
Reduction: 4-(Allyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Organic Synthesis
4-Allyloxybenzaldehyde serves as a crucial building block for synthesizing more complex organic molecules. Its reactive aldehyde group allows for various transformations, including:
- Aldol Condensation : It can react with ketones to form chalcones, which are known for their biological activities.
- Functional Group Transformations : The allyl group can be converted into alkenes, alcohols, or amines through catalytic processes.
Research has indicated that this compound possesses significant biological properties:
- Antimycobacterial Activity : A study demonstrated its potential as an anti-tuberculosis agent when used in the synthesis of hydrazone derivatives . The compound showed high inhibition rates against Mycobacterium tuberculosis, particularly when modified into benzoic acid derivatives.
- Cellular Effects : It disrupts antioxidative systems in fungi, affecting enzymes like superoxide dismutases and glutathione reductase, leading to inhibited fungal growth.
Material Science
This compound has been utilized in the development of novel materials:
- Polymer Synthesis : It is employed as a functional monomer in the preparation of poly(this compound-co-divinylbenzene) microspheres. These microspheres exhibit excellent dispersibility and adsorption capacity for metal ions such as Cu²⁺ . The synthesis process involves one-step seed swelling polymerization, resulting in particles with a high specific surface area.
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 4-Allyloxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The allyloxy group can also participate in reactions that alter the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzaldehyde Derivatives
Structural and Functional Group Variations
The reactivity and applications of benzaldehyde derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 4-allyloxybenzaldehyde with key analogs:
Aldol Condensation
- This compound: Achieves 76% yield in aldol condensation with 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone to form chalcone intermediates for apigenin derivatives .
- 4-Hydroxybenzaldehyde : Requires protection of the hydroxyl group (e.g., allylation) before participation in similar reactions, adding synthetic steps .
Knoevenagel-Doebner Reaction
- This compound : Reacts with malonic acid to yield cinnamic acid derivatives (85% yield), critical for antifungal agents .
- 3-Allyloxybenzaldehyde (isomer): Slightly higher yield (86%) under identical conditions, suggesting minor positional effects on reactivity .
Hydrazineylidene Formation
- This compound : Forms dregamine derivatives (47% yield) with moderate activity against P-glycoprotein-mediated resistance .
- 4-(Benzyloxy)benzaldehyde : Higher yield (52%) in analogous reactions, attributed to benzyl group stability .
Spectral and Physical Properties
Stability and Practical Considerations
- This compound : Allyl ethers are prone to oxidation and radical reactions, requiring inert conditions during storage and synthesis .
- 4-Hydroxybenzaldehyde : Susceptible to oxidation, necessitating stabilization via derivatization (e.g., acetylation) .
- 3,4,5-Trimethoxybenzaldehyde : Steric hindrance from methoxy groups reduces reactivity in electrophilic substitutions, lowering synthetic yields .
Biological Activity
4-Allyloxybenzaldehyde (CAS 40663-68-1) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and various applications, supported by data tables and recent research findings.
Molecular Formula: CHO
Molecular Weight: 162.19 g/mol
Structure: The compound features an allyloxy group attached to a benzaldehyde moiety, contributing to its reactivity and biological activity.
This compound plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It has been shown to interact with several enzymes and proteins, influencing their activity. Notably, it interacts with enoyl-acyl-carrier protein reductase from Mycobacterium tuberculosis, demonstrating potential anti-tuberculosis activity.
Table 1: Key Biochemical Interactions
Biomolecule | Interaction Type | Effect |
---|---|---|
Enoyl-acyl-carrier protein reductase | Inhibition | Potential anti-tuberculosis activity |
Superoxide dismutases | Disruption | Inhibited fungal growth |
Glutathione reductase | Disruption | Impaired antioxidation |
Cellular Effects
Research indicates that this compound affects various cell types and cellular processes. It disrupts cellular antioxidation systems in fungi, leading to inhibited growth. The compound's ability to interfere with superoxide dismutases and glutathione reductase highlights its potential as an antifungal agent .
Molecular Mechanism
The molecular mechanism of action for this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For example, it can undergo chemoselective dithioacetalization in the presence of cobalt (II) chloride.
Dosage Effects
The effects of this compound vary with dosage in animal models. Lower doses may exhibit beneficial antimicrobial properties, while higher doses could lead to cytotoxicity and oxidative stress.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as hydroxybenzaldehyde synthase. Its metabolic products include:
- Oxidation: 4-(Allyloxy)benzoic acid
- Reduction: 4-(Allyloxy)benzyl alcohol
- Substitution: Various substituted benzaldehyde derivatives.
Subcellular Localization
The localization of this compound within cells can influence its biological activity. Understanding its distribution may provide insights into its mechanism of action and therapeutic applications.
Antioxidant Activity
In a study evaluating the antioxidant properties of derivatives synthesized from this compound, a compound known as C–4–allyloxy–phenylcalixresorcinarene (AOPC) was found to exhibit strong antioxidant activity with an effective concentration (ES) of 12.46 µg/mL compared to quercetin's ES of 34.90 µg/mL . This suggests that derivatives of this compound may have superior antioxidant capabilities.
Applications in Research and Industry
This compound has several applications across different fields:
- Chemistry: Serves as an intermediate for synthesizing complex organic molecules.
- Biology: Acts as a building block for biologically active compounds.
- Medicine: Used in developing pharmaceutical agents targeting tuberculosis and potentially other diseases.
- Industry: Employed in producing specialty chemicals .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Antimicrobial Activity: A study demonstrated that hydrazone derivatives synthesized from this compound exhibited significant antimicrobial properties against Mycobacterium species .
- Antioxidant Properties: The antioxidant capacity of synthesized derivatives was evaluated using DPPH assays, showing promising results that warrant further investigation .
- Drug Resistance Reversal: Compounds derived from this compound were tested for their ability to reverse multidrug resistance (MDR) in cancer cells, showing enhanced P-glycoprotein inhibitory activity .
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 4-allyloxybenzaldehyde?
this compound is typically synthesized via alkylation of 4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. This method yields the product in high purity (90% yield) after purification . Alternative routes include base-catalyzed aldol condensation with ketones, as demonstrated in the synthesis of flavone derivatives, achieving 76% yield under optimized conditions (50% NaOH/H₂O, ethanol, 16 hours) .
Q. How is this compound characterized for structural confirmation?
Key analytical techniques include:
- NMR spectroscopy : ¹H-NMR (CDCl₃) shows characteristic signals at δ 9.89 (s, aldehyde proton), 7.83 (d, aromatic protons), and 5.97–6.15 (m, allyl group) .
- Chromatography : HPLC or GC-MS is used to assess purity, with reference to retention indices (RI: 1.5695) and boiling point (150–152°C/18 mm Hg) .
- Physical properties : Density (1.058 g/cm³) and refractive index provide additional validation .
Q. What safety precautions are essential when handling this compound?
- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
- Avoid inhalation/contact; work in a fume hood.
- Dispose of waste via approved chemical waste protocols, as improper disposal may release toxic aldehydes .
Advanced Research Questions
Q. How can reaction yields be optimized in syntheses involving this compound?
Yield optimization depends on:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance deprotection efficiency (95% yield in methanol/K₂CO₃ at 90°C) .
- Solvent systems : Polar aprotic solvents (e.g., DMSO) improve cyclization efficiency (91% yield at 140°C) .
- Reaction time : Extended durations (e.g., 18 hours for alkylation in acetone) improve conversion rates .
Q. What mechanistic roles does this compound play in Wittig and Claisen-Schmidt reactions?
- Wittig reaction : The aldehyde group reacts with phosphonium ylides to form α,β-unsaturated carbonyl compounds, enabling carbon-carbon bond formation .
- Claisen-Schmidt condensation : It acts as an electrophilic partner with ketones, forming chalcones (e.g., 76% yield in apigenin synthesis) .
- Michael addition : The allyloxy group facilitates nucleophilic attacks, forming complex heterocycles .
Q. How can contradictions in reported bioactivity data be resolved?
- Assay standardization : Use consistent cell lines (e.g., pancreatic stellate cells for antiproliferative studies) .
- Dose-response validation : Compare IC₅₀ values across studies; discrepancies may arise from impurity levels (>95% purity recommended) .
- Control experiments : Include positive controls (e.g., apigenin derivatives) to benchmark activity .
Q. What strategies are used to evaluate the antifungal potential of this compound derivatives?
- In vitro assays : Test against fungal strains (e.g., Candida albicans) using broth microdilution methods .
- Target validation : Measure inhibition of (1,3)-β-D-glucan synthase, a key enzyme in fungal cell wall synthesis .
- Structure-activity relationships (SAR) : Modify the allyloxy group to enhance solubility and binding affinity .
Q. How can purity issues in this compound impact downstream applications?
- Byproduct formation : Impurities (e.g., unreacted 4-hydroxybenzaldehyde) may interfere with Wittig reactions. Use column chromatography (silica gel, hexane/ethyl acetate) for purification .
- Storage conditions : Store at –20°C under inert gas to prevent oxidation of the aldehyde group .
Properties
IUPAC Name |
4-prop-2-enoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,8H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNJQOJWNMZQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193655 | |
Record name | p-(Allyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40663-68-1 | |
Record name | 4-(Allyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40663-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Allyloxy)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040663681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Allyloxy)benzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-(Allyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(allyloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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